molecular formula C16H24O7 B566032 tetranor-PGDM-d6

tetranor-PGDM-d6

Cat. No.: B566032
M. Wt: 334.39 g/mol
InChI Key: VNJBSPJILLFAIC-OSZDNXCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetranor-PGDM-d6 is a deuterium-labeled analog of tetranor-PGDM, which is a metabolite of prostaglandin D2. This compound is primarily used as an internal standard in mass spectrometry for the quantification of tetranor-PGDM. The incorporation of deuterium atoms enhances the stability and allows for precise quantitation during analytical procedures .

Mechanism of Action

Target of Action

Tetranor-PGDM-d6 is a deuterium-labeled form of Tetranor-PGDM . The primary targets of this compound are the same as those of Tetranor-PGDM, which are the Prostaglandin D2 (PGD2) receptors . PGD2 receptors play a crucial role in modulating vascular, platelet, and leukocyte function .

Mode of Action

This compound interacts with its targets, the PGD2 receptors, in a similar manner to Tetranor-PGDM . The interaction results in various physiological effects, including normal sleep, lowering of body temperature, inhibition of platelet aggregation, and relaxation of vascular smooth muscle .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis and metabolism of PGD2 . PGD2 is synthesized by hematopoietic-type PGD synthase (H-PGDS) in mast cells and is also produced in the brain by lipocalin PGD synthase .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in its role as a metabolite of PGD2 . It is detectable in human and murine urine, and its levels were found to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-PGDM-d6 involves the incorporation of six deuterium atoms at specific positions within the tetranor-PGDM molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and consistency of the product. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Tetranor-PGDM-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives .

Scientific Research Applications

Tetranor-PGDM-d6 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetranor-PGDM-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in mass spectrometry. This makes it a valuable tool in analytical chemistry and clinical research, providing accurate and reliable measurements of prostaglandin D2 metabolites .

Biological Activity

Tetranor-PGDM-d6, a deuterated form of tetranor-PGDM, is a significant metabolite of prostaglandin D2 (PGD2), which plays a crucial role in various biological processes, particularly in inflammation and allergic responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical relevance, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of six deuterium atoms at specific positions (16, 16', 17, 17', 18, and 18') on its molecular structure. This modification enhances its stability and allows for precise quantification in biological samples using mass spectrometry techniques .

This compound reflects the biosynthesis of PGD2 in both humans and mice. PGD2 is produced from arachidonic acid via the cyclooxygenase (COX) pathway, primarily COX-1. This compound acts as a biomarker for PGD2 synthesis and is involved in modulating vascular functions, platelet aggregation, and leukocyte activity .

Key Functions:

  • Vascular Regulation : PGD2 influences vasodilation and blood flow regulation.
  • Platelet Aggregation : It inhibits platelet aggregation, which is critical during inflammatory responses.
  • Leukocyte Function : PGD2 modulates the activity of various leukocyte populations, impacting immune responses.

Allergic Diseases

This compound has been identified as a valuable diagnostic marker for food allergies. Studies indicate that urinary levels of tetranor-PGDM correlate with the severity of allergic symptoms in both murine models and human patients . Elevated levels have been observed in individuals with food allergies compared to those with other allergic conditions such as asthma or allergic rhinitis.

Case Studies

  • Food Allergy : In a study involving sensitized mice subjected to repeated oral challenges with ovalbumin, urinary tetranor-PGDM levels increased significantly alongside symptoms of allergy. This suggests that tetranor-PGDM can serve as an index for monitoring food allergy severity .
  • Ulcerative Colitis : Research demonstrated that niacin treatment in DSS-induced colitis models led to increased urinary excretion of this compound, indicating its potential role in modulating inflammatory bowel disease through PGD2 pathways .

Quantification Techniques

The measurement of this compound levels in biological fluids is essential for understanding its role in various conditions. Recent advancements include the development of monoclonal antibody-based enzyme immunoassays (EIA) that provide sensitive and specific detection capabilities .

Table: Analytical Parameters for this compound Detection

ParameterValue
Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL
Intra-assay Variation3.9–6.0%
Inter-assay Variation5.7–10.4%

Properties

IUPAC Name

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBSPJILLFAIC-OSZDNXCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.